N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide
CAS No.:
Cat. No.: VC15040536
Molecular Formula: C22H15FN4O3S
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15FN4O3S |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
| Standard InChI Key | NXZFYBKRQPDFQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |
Introduction
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a benzodioxole moiety and a pyrimidine ring, both of which are known for their diverse biological activities. The compound's molecular formula is reported as C22H26N4O3S, with a molecular weight of approximately 434.54 g/mol in some sources, although another source lists it as C26H30N4O4S with a molecular weight of about 478.61 g/mol.
Key Structural Features
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Benzodioxole Moiety: Known for diverse biological activities, including potential analgesic and stimulant effects in related compounds.
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Pyrimidine Ring: Often involved in drug design due to its ability to interact with biological targets.
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Piperazine Derivative: Common in neuropharmacology and oncology due to its receptor binding capabilities.
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Thioether Linkage: Contributes to the compound's potential biological activity.
Synthesis
The synthesis of N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide typically involves several key steps. These steps often include the formation of intermediate compounds and the use of specific reagents to facilitate the coupling reactions necessary for constructing the final molecule.
Potential Applications
Given its structural motifs, this compound is of interest in neuropharmacology and oncology. The presence of both benzodioxole and piperazine derivatives suggests potential as a pharmacologically active agent. Preliminary studies indicate significant biological activity, although detailed interaction studies are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Several compounds share structural similarities with N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-2-(N-hydroxy-N-methylamino)-1-propanone | Benzodioxole core | Potential analgesic effects |
| N-(1,3-benzodioxol-5-yloxy)-2-(methylthio)acetamide | Benzodioxole with methylthio group | Antimicrobial activity |
| 1-(1,3-Benzodioxol)-2-(ethylamino)-1-butanone | Benzodioxole core | Stimulant properties |
These compounds highlight the diversity within this chemical class and emphasize the unique combination of functionalities present in N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide.
Research Findings and Future Directions
Detailed studies, including kinetic studies and computational modeling, are essential to elucidate the interactions of N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide with biological targets. The compound's potential applications in medicinal chemistry make it a promising candidate for further research.
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